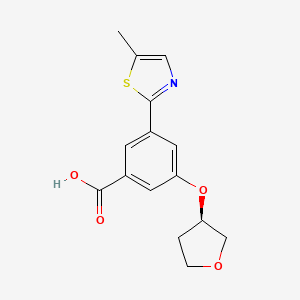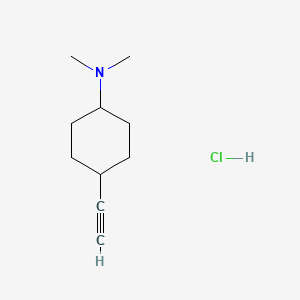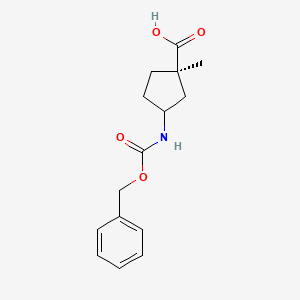
(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID is a chiral compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring a cyclopentane ring substituted with a benzyloxycarbonylamino group and a carboxylic acid group, makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclopentane derivative.
Functional Group Introduction: Introduction of the benzyloxycarbonylamino group can be achieved through a series of protection and deprotection steps, often involving reagents like benzyl chloroformate.
Chiral Resolution: The chiral centers are introduced and resolved using chiral catalysts or chiral auxiliaries.
Final Functionalization: The carboxylic acid group is introduced through oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for chiral resolution.
Chemical Reactions Analysis
Types of Reactions
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives like esters or amides.
Reduction: The benzyloxycarbonylamino group can be reduced to form primary amines.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like benzyl chloroformate for protection and deprotection steps.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and primary amines.
Scientific Research Applications
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a drug or drug precursor.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can interact with enzymes and receptors, potentially inhibiting or activating their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOHEXANECARBOXYLIC ACID: Similar structure but with a cyclohexane ring.
(1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ESTER: Ester derivative of the original compound.
Uniqueness
The uniqueness of (1R,3R)-3-(BENZYLOXYCARBONYLAMINO)-1-METHYL-CYCLOPENTANECARBOXYLIC ACID lies in its specific chiral centers and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C15H19NO4 |
|---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
(1R)-1-methyl-3-(phenylmethoxycarbonylamino)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-15(13(17)18)8-7-12(9-15)16-14(19)20-10-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,19)(H,17,18)/t12?,15-/m1/s1 |
InChI Key |
ZRHMRTBVOZMPOT-WPZCJLIBSA-N |
Isomeric SMILES |
C[C@]1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
CC1(CCC(C1)NC(=O)OCC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5,5-Dichloro-2-methylpenta-2,4-dienyl] methyl cyanocarbonimidodithioate](/img/structure/B13908907.png)
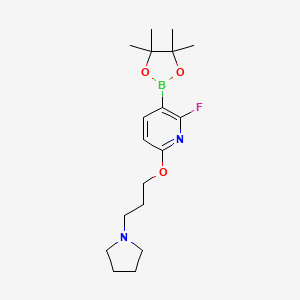

![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)


![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)


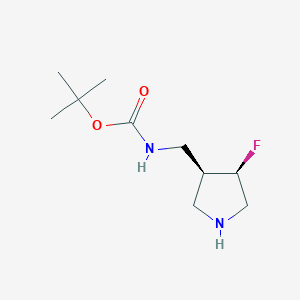

![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)
